![molecular formula C15H23NO2 B1436332 (1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine CAS No. 1774933-39-9](/img/structure/B1436332.png)
(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine
Übersicht
Beschreibung
“(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine” is a chemical compound with the CAS number 1774933-39-9 . It has a molecular weight of 249.35 g/mol and a molecular formula of C15H23NO2 .
Molecular Structure Analysis
The molecular structure of “(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine” is represented by the formula C15H23NO2 . This indicates that the compound is composed of 15 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
One area of research involves the synthesis and testing of carboxamide derivatives of benzo[b][1,6]naphthyridines for cytotoxic activity. These compounds, synthesized through reactions involving primary amines, showed potent cytotoxic properties against various cancer cell lines, indicating their potential as anticancer agents (Deady et al., 2003).
Another study synthesized 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines to investigate structure-activity relationships. These compounds acted as potent 5-HT2A/C ligands with varying agonistic or antagonistic properties, highlighting the importance of structural modifications in controlling functional activity (Trachsel, 2003).
Chemical Analysis Techniques
A novel derivatization method for the analysis of primary amines by MALDI mass spectrometry was developed using tris(2,6-dimethoxyphenyl)methyl carbenium cation. This method allows for the smooth reaction with primary amines, forming permanently charged adducts, facilitating the analysis of biologically active compounds and therapeutic agents (Topolyan et al., 2016).
Catalysis and Synthetic Applications
Research on Rh(II)-catalyzed chemoselective oxidative amination and cyclization cascade of 1-(arylethynyl)cycloalkyl)methyl sulfamates revealed a method for synthesizing heterocycles fused with cyclobutane or containing methylenecyclobutane. This work demonstrates the potential of cyclobutyl derivatives in creating structurally complex and biologically relevant molecules (Pan et al., 2017).
Crystal Structure and Molecular Analysis
The crystal structure and Hirshfeld surface analysis of compounds arising from the ring-opening reaction of dihydrobenzoxazines, including those with dimethoxyphenyl components, have been studied. These analyses provide insight into the molecular geometry, electronic structure, and intermolecular interactions of such compounds (Wannapaiboon et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-cyclobutyl-N-[(2,4-dimethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11(12-5-4-6-12)16-10-13-7-8-14(17-2)9-15(13)18-3/h7-9,11-12,16H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNJYJPCIHQYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)NCC2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



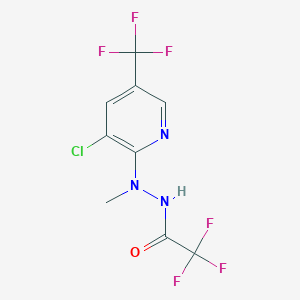
![5-Oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B1436251.png)
![2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene](/img/structure/B1436252.png)
![[3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1436253.png)
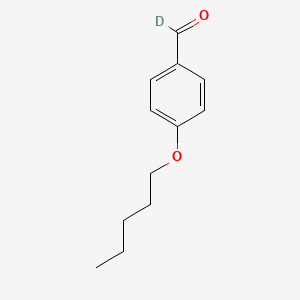
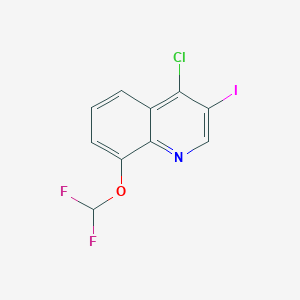
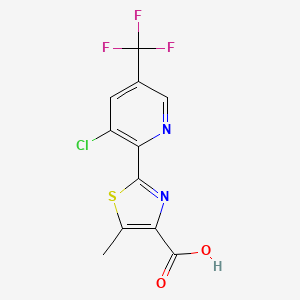
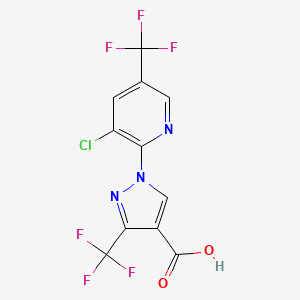
![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride](/img/structure/B1436263.png)
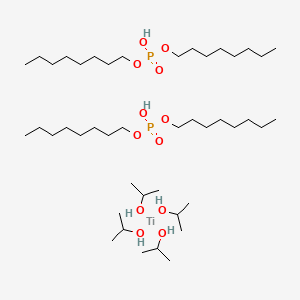
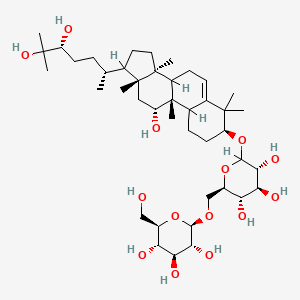
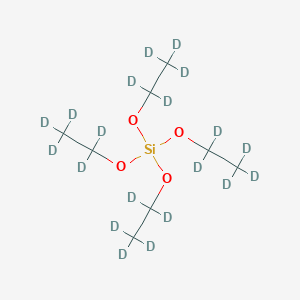
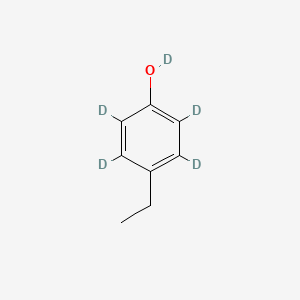
![[3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1436272.png)